3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid
Description
Structure and Synthesis 3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring a coumarin (2-oxo-2H-chromen-3-yl) core fused to a 1-phenylpyrazole scaffold, with an acrylic acid substituent at the pyrazole’s 4-position. This structure combines the pharmacophoric features of coumarin (known for anticoagulant and anti-inflammatory properties) and pyrazole (a versatile scaffold in drug discovery) .
The synthesis involves a Knoevenagel condensation between 4-formyl-3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole (3a) and malonic acid in pyridine under microwave irradiation or conventional heating, yielding the α,β-unsaturated acrylic acid derivative in high yields (Scheme 15, ). The aldehyde precursor (3a) itself is synthesized via Vilsmeier-Haack formylation of 3-acetylcoumarin derivatives .
Applications and Significance The target compound serves as a key intermediate for synthesizing bioactive derivatives, including chalcones, pyrimidines, and thiazolidinones, which exhibit diverse biological activities such as enzyme inhibition, antifungal action, and plant growth regulation . Its acrylic acid moiety enhances solubility and enables further functionalization via amidation or esterification .
Properties
Molecular Formula |
C21H14N2O4 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C21H14N2O4/c24-19(25)11-10-15-13-23(16-7-2-1-3-8-16)22-20(15)17-12-14-6-4-5-9-18(14)27-21(17)26/h1-13H,(H,24,25) |
InChI Key |
NVGWKXSWQUQHHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4OC3=O)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions. This reaction involves aldol condensation followed by intramolecular lactonization to form the chromenyl skeleton .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and chromenyl groups.
Reduction: Reduction reactions can target the carbonyl groups present in the chromenyl and pyrazolyl moieties.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential antineoplastic activity.
Biology: Studied for its interactions with biological macromolecules.
Materials Science: Explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of 3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid involves its interaction with various molecular targets. The chromenyl and pyrazolyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of coumarinyl-pyrazole hybrids , which vary in substituents and appended functional groups. Below is a structural and functional comparison with closely related analogs:
Table 1: Structural and Functional Comparison of Coumarinyl-Pyrazole Derivatives
Key Comparative Insights
Bioactivity Variations The thiazolidinone derivative (35i) exhibits nanomolar inhibition of human carbonic anhydrases (hCA), surpassing the activity of simpler acrylic acid derivatives. This highlights the importance of heterocyclic appendages in enzyme targeting . Pyrimidinetriones (61, 62) show antifungal activity, likely due to the electron-withdrawing bromine and pyrimidine groups enhancing membrane permeability . Acrylamide derivatives (e.g., 4a,b;9) demonstrate COX-2 selectivity and antiplatelet effects, emphasizing the role of the amide group in improving pharmacokinetic properties .
Structural Modifications and Synthesis Microwave-assisted synthesis (used for 61 and 62) improves reaction efficiency (yields >85%) compared to conventional methods .
Agricultural and Industrial Applications Compound 59 uniquely promotes plant growth, a rare application among coumarinyl-pyrazoles, likely due to its quinolinone moiety .
Table 2: Physicochemical Properties of Selected Derivatives
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Functional Group |
|---|---|---|---|---|
| Target compound | 364.34 | 3.2 | 0.15 (aqueous) | Acrylic acid |
| 35i | 447.47 | 4.1 | 0.08 | Thiazolidin-4-one |
| 61 (R=Br) | 498.22 | 4.5 | 0.05 | Pyrimidinetrione, Br |
| 4a (acrylamide) | 387.41 | 2.8 | 0.20 | Acrylamide, pyridinyl |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid?
- Methodological Answer : The compound is typically synthesized via a multi-step protocol. A key step involves the condensation of 3-acetyl coumarin derivatives with pyrazole aldehydes in ethanol under reflux conditions. For example, pyrazole aldehydes (0.015 mol) react with 3-acetyl coumarin (0.01 mol) in ethanol at reflux for 12–24 hours, yielding acryloyl-linked coumarin-pyrazole hybrids . Alternative routes may employ Claisen-Schmidt condensation or Knoevenagel reactions, optimized for regioselectivity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of coumarin (δ ~6.2 ppm for olefinic protons) and pyrazole (δ ~7.5–8.5 ppm for aromatic protons) moieties .
- X-ray Crystallography : Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 35.225 Å, β = 108.008°) resolve bond angles (e.g., C12–C11–N1 = 125.13°) and hydrogen-bonding networks critical for stability .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% required for biological assays) .
Q. What in vitro biological activities have been reported for this compound?
- Methodological Answer :
- Anticancer Activity : Evaluated via MTT assays against human cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values ranging 10–50 µM. Mechanism studies suggest apoptosis induction via caspase-3 activation .
- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) using agar diffusion, showing zones of inhibition ≥15 mm at 100 µg/mL .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time (from 24 hours to 2–4 hours) and improve yields by 15–20% .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful removal via vacuum distillation to avoid side products .
- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate condensation steps, though excess catalyst may necessitate post-synthesis chelation .
Q. How should contradictory results in the compound’s biological activity be addressed?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) to rule out variability .
- Structural Confirmation : Re-analyze compound purity via LC-MS and ensure stereochemical consistency (e.g., E/Z isomer ratios) using chiral HPLC .
- Mechanistic Profiling : Compare transcriptomic or proteomic profiles across studies to identify context-dependent targets (e.g., kinase vs. protease inhibition) .
Q. What structural insights from X-ray crystallography inform its interaction with biological targets?
- Methodological Answer :
- The planar coumarin-pyrazole system facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2). The acryloyl linker’s conformation (s-cis or s-trans) determines binding affinity, as resolved by torsion angles (e.g., C11–C12–C20 = 129.07°) .
- Hydrogen-bonding interactions (e.g., O1W–H1OW = 0.8673 Å) stabilize the compound in hydrated crystal forms, suggesting solubility considerations for in vivo studies .
Q. What computational approaches predict the compound’s reactivity or bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict electrophilic reactivity sites (e.g., α,β-unsaturated carbonyl) .
- Molecular Docking : Simulates binding poses with targets (e.g., EGFR kinase) using AutoDock Vina, with scoring functions (ΔG ≤ −8 kcal/mol) guiding SAR modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
